N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Catalog No.
S3145024
CAS No.
946218-70-8
M.F
C23H24N6O
M. Wt
400.486
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-py...

CAS Number

946218-70-8

Product Name

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

IUPAC Name

6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Molecular Formula

C23H24N6O

Molecular Weight

400.486

InChI

InChI=1S/C23H24N6O/c1-30-19-13-11-17(12-14-19)25-21-20-15-24-29(18-9-3-2-4-10-18)22(20)28-23(27-21)26-16-7-5-6-8-16/h2-4,9-16H,5-8H2,1H3,(H2,25,26,27,28)

InChI Key

MSJZQTDCDMDBJA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5

solubility

not available
  • Pyrazolopyrimidine Scaffold: This core structure is present in various bioactive molecules, including some kinase inhibitors []. Kinases are enzymes involved in cellular signaling pathways. Kinase inhibitors can be useful tools for studying these pathways and potentially developing drugs.
  • Phenyl Groups: These groups are commonly found in pharmaceuticals due to their ability to interact with biological targets.
  • Cyclopentyl and Methoxyphenyl Groups: These moieties can influence a molecule's properties like solubility and interaction with biological systems.

Given these aspects, N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine could be a candidate for research in:

  • Kinase Inhibition: Further investigation is needed to determine if it has inhibitory effects on specific kinases.
  • Medicinal Chemistry: Studies could explore its potential as a lead compound for drug discovery based on its core structure and functional groups.

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class is recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology. The compound features a pyrazolo-pyrimidine core structure with specific substituents that enhance its pharmacological properties, including a methoxyphenyl group and a cyclopentyl moiety that contribute to its unique chemical reactivity and biological profile.

  • There is no scientific literature available on the mechanism of action of this specific compound.
  • Pyrazolopyrimidine derivatives can exhibit various mechanisms depending on their structure. Some may target specific enzymes, while others may disrupt cellular processes through non-specific interactions [].
  • Information on the safety and hazards of this compound, including its toxicity, flammability, and reactivity, is currently unavailable.
  • Due to the presence of aromatic rings and amine groups, it's advisable to handle this compound with care, following standard laboratory safety protocols for potentially hazardous materials.

The chemical reactivity of N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be attributed to its functional groups. The pyrazolo and pyrimidine rings can participate in various electrophilic and nucleophilic reactions. Key types of reactions include:

  • Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved with agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong cytotoxicity. This makes it a promising candidate for cancer therapeutics .

The synthesis of N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic synthesis techniques. A common method includes:

  • Cyclization of Hydrazine Derivatives: Appropriate hydrazine derivatives are reacted with substituted pyrimidines under controlled conditions.
  • Reagents: Various reagents such as α,α-ketene dithioacetals may be employed to facilitate the formation of the heterocyclic structure.
  • Purification: The final product is often purified through recrystallization or chromatography to ensure high purity and yield.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing CDK2 inhibitors for cancer treatment.
  • Research: Investigated for its potential antibacterial and antifungal activities.
  • Material Science: Possible use in developing new materials with specific properties due to its unique chemical structure .

Interaction studies indicate that N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with key proteins involved in cell cycle regulation. Molecular docking studies suggest that it fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the complex. This interaction is critical for its inhibitory activity and provides insights into its mechanism of action .

Several compounds share structural similarities with N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These include:

Compound NameStructureBiological Activity
Pyrazolo[3,4-d]pyrimidine derivativesVariesCDK2 inhibitors with varying potency
5-amino-pyrazolo[3,4-d]pyrimidinesSimilar core structureAntitumor activity against various cell lines
7-substituted pyrazolo[3,4-d]pyrimidinesSimilar core structureAntiviral and anticancer properties

The uniqueness of N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific combination of substituents that enhance selectivity towards CDK2 inhibition while minimizing off-target effects observed with other compounds in the same class. This tailored approach to drug design highlights its potential as a lead compound for further development in cancer therapeutics .

XLogP3

5.3

Dates

Last modified: 08-18-2023

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